

Application Notes and Protocols for Fmoc-N-PEG24-acid in Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-N-PEG24-acid*

Cat. No.: *B3040563*

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Introduction

Fmoc-N-PEG24-acid is a high-purity, monodisperse polyethylene glycol (PEG) linker essential for the advanced synthesis of peptides and bioconjugates. This heterobifunctional linker features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, connected by a 24-unit PEG spacer. The Fmoc group provides a base-labile protecting group suitable for standard solid-phase peptide synthesis (SPPS), while the carboxylic acid allows for stable amide bond formation with primary or secondary amines.

The hydrophilic PEG24 spacer imparts several beneficial properties to the resulting peptide conjugate, including increased aqueous solubility, improved pharmacokinetic profiles, reduced immunogenicity, and enhanced stability against enzymatic degradation.^{[1][2]} These characteristics make **Fmoc-N-PEG24-acid** a valuable tool in the development of therapeutic peptides, targeted drug delivery systems, and proteolysis-targeting chimeras (PROTACs).^{[3][4]}
^[5]

Physicochemical Properties and Specifications

A summary of the key properties for a representative Fmoc-N-amido-dPEG®24-acid is presented below.

Property	Value
Chemical Formula	C ₆₆ H ₁₁₃ NO ₂₈
Molecular Weight	1368.59 g/mol
CAS Number	756526-01-9
Appearance	White to off-white solid
Purity	>98%
Solubility	Soluble in DMF, DCM, DMSO, and water
Storage	-20°C, protected from moisture

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of **Fmoc-N-PEG24-acid** into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide

This protocol describes the coupling of **Fmoc-N-PEG24-acid** to the N-terminus of a peptide chain synthesized on a solid support.

Materials:

- Peptide-resin with a free N-terminal amine
- **Fmoc-N-PEG24-acid**
- Coupling reagents:
 - Option A: BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
 - Option B: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

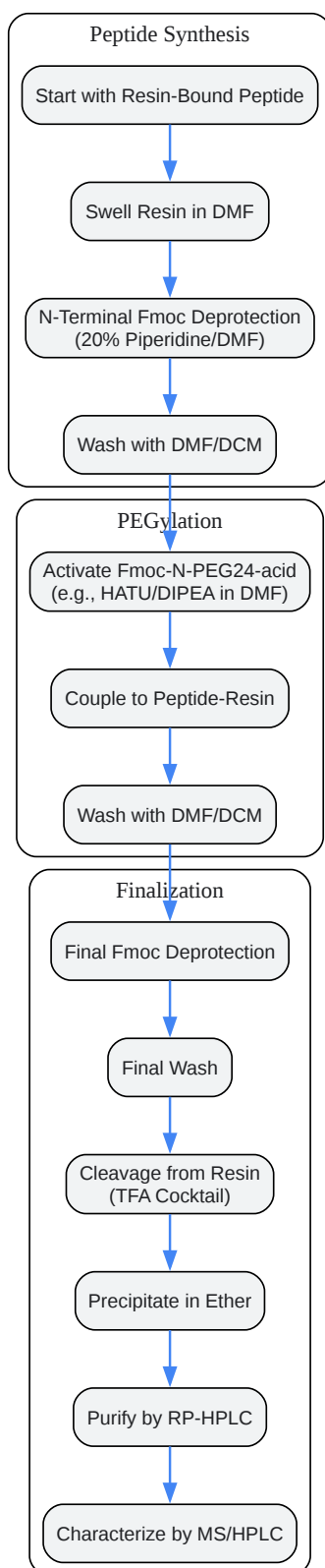
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether

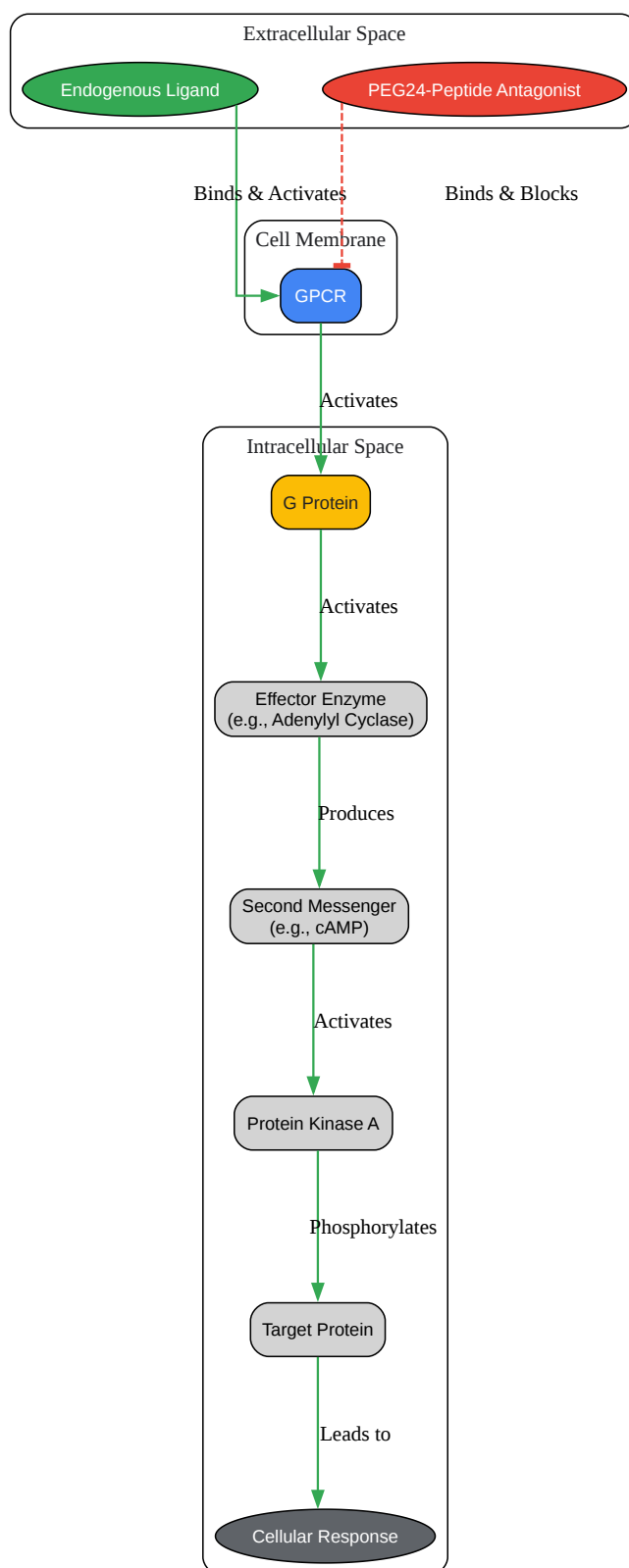
Procedure:

- Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF in a reaction vessel for 30-60 minutes.
- Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
- Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
- Activation of **Fmoc-N-PEG24-acid**:
 - Option A (BOP/HOBt): In a separate vial, dissolve **Fmoc-N-PEG24-acid** (2 equivalents), BOP (2 equivalents), and HOBt (2 equivalents) in DMF. Add DIPEA (4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
 - Option B (HATU): In a separate vial, dissolve **Fmoc-N-PEG24-acid** (2 equivalents) and HATU (1.95 equivalents) in DMF. Add DIPEA (4 equivalents) to the solution.
- Coupling Reaction: Add the activated **Fmoc-N-PEG24-acid** solution to the resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.[\[6\]](#)

- **Washing:** Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents.
- **Final Fmoc Deprotection:** Remove the Fmoc group from the newly coupled PEG linker by treating the resin with 20% piperidine in DMF as described in step 2.
- **Final Washing:** Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). Dry the resin under vacuum.
- **Cleavage and Deprotection:** Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the PEGylated peptide from the resin and remove side-chain protecting groups.^[7]
- **Peptide Precipitation:** Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
- **Purification:** Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.^{[5][8]}

Experimental Workflow for N-Terminal PEGylation





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